molecular formula C11H10ClF4N B13334007 (R)-2-(2-Chloro-5-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine

(R)-2-(2-Chloro-5-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine

Cat. No.: B13334007
M. Wt: 267.65 g/mol
InChI Key: MYHAYFUGSMWNLG-SECBINFHSA-N
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Description

®-2-(2-Chloro-5-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple halogen atoms and a pyrrolidine ring makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Chloro-5-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluoro-3-(trifluoromethyl)benzene and ®-pyrrolidine.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or tetrahydrofuran.

    Catalysts and Reagents: Catalysts such as palladium or nickel complexes may be used to facilitate the coupling reactions. Reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH) are often employed for deprotonation steps.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2-Chloro-5-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of dehalogenated or hydrogenated products.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with certain biological receptors.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Therapeutic Agents: Potential use in developing treatments for neurological disorders.

Industry

    Material Science: Used in the development of advanced materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(2-Chloro-5-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen atoms and pyrrolidine ring play a crucial role in its binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(2-Chloro-5-fluorophenyl)pyrrolidine
  • ®-2-(3-(Trifluoromethyl)phenyl)pyrrolidine
  • ®-2-(2-Chloro-3-(trifluoromethyl)phenyl)pyrrolidine

Uniqueness

The presence of both chloro and fluoro substituents along with a trifluoromethyl group makes ®-2-(2-Chloro-5-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine unique in terms of its electronic and steric properties. These features can significantly influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C11H10ClF4N

Molecular Weight

267.65 g/mol

IUPAC Name

(2R)-2-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C11H10ClF4N/c12-10-7(9-2-1-3-17-9)4-6(13)5-8(10)11(14,15)16/h4-5,9,17H,1-3H2/t9-/m1/s1

InChI Key

MYHAYFUGSMWNLG-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C(=CC(=C2)F)C(F)(F)F)Cl

Canonical SMILES

C1CC(NC1)C2=C(C(=CC(=C2)F)C(F)(F)F)Cl

Origin of Product

United States

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